(2-Methylbenzo[d]thiazol-4-yl)methanol
Description
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-4-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-4,11H,5H2,1H3 |
InChI Key |
TYSRZORJCDIWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The foundational method involves cyclizing 2-aminothiophenol with carboxylic acids. For 2-methyl substitution, acetic acid serves as the carbonyl source:
Reaction Setup :
Outcome :
Formylation at Position 4
Electrophilic formylation targets the benzene ring’s position 4, activated by the thiazole’s electron-withdrawing sulfur:
Vilsmeier-Haack Formylation :
Analytical Validation :
Reduction to Hydroxymethyl Group
The formyl intermediate is reduced to the primary alcohol:
Lithium Aluminium Hydride (LiAlH$$_4$$) Reduction :
Characterization :
Advanced and Alternative Methodologies
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization step, reducing reaction time and improving yield:
Direct Hydroxymethylation via Friedel-Crafts
A one-pot approach introduces the hydroxymethyl group during cyclization:
Reaction Design :
Yield and Purity :
Optimization and Technical Parameters
Solvent and Catalyst Screening
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Dry THF | Maximizes LiAlH$$_4$$ activity |
| Catalyst (Cyclization) | PPA | Enhances dehydration |
| Temperature (Formylation) | 0–5°C | Prevents over-oxidation |
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:7) achieves >98% purity.
- Recrystallization : Ethanol/water (3:1) yields crystalline product.
Challenges and Mitigation Strategies
Regioselectivity in Formylation :
Over-Reduction Risks :
- Controlled LiAlH$$_4$$ stoichiometry prevents reduction of the thiazole ring.
Recent Innovations and Green Chemistry
Ultrasound-Assisted Synthesis
Nanocatalysts
- Ni@zeolite-Y nanoparticles enhance hydroxymethylation efficiency (yield: 81%, 30 minutes).
Chemical Reactions Analysis
Esterification
The hydroxyl group undergoes esterification with acylating agents. For example, reaction with acetic anhydride in the presence of an acid catalyst yields the corresponding acetate ester.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄, reflux, 2–3 h | (2-Methylbenzo[d]thiazol-4-yl)methyl acetate | ~85% |
This reaction proceeds via nucleophilic acyl substitution, with the alcohol oxygen attacking the electrophilic carbonyl carbon. The benzothiazole ring’s electron-withdrawing nature enhances the hydroxyl’s acidity, facilitating deprotonation and nucleophilic activity.
Oxidation
The primary alcohol can be oxidized to an aldehyde or carboxylic acid, depending on the oxidizing agent.
PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation, while KMnO₄ under acidic conditions drives further oxidation to the carboxylic acid. Computational studies suggest the thiazole ring stabilizes intermediates through resonance during oxidation .
Nucleophilic Substitution
The hydroxyl group can be replaced via nucleophilic substitution, particularly after activation.
| Reaction | Reagents/Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| Tosylation | Tosyl chloride, pyridine, 0°C | (2-Methylbenzo[d]thiazol-4-yl)methyl tosylate | SN₂ | |
| Halogenation | PCl₅, reflux | (2-Methylbenzo[d]thiazol-4-yl)methyl chloride | Electrophilic substitution |
Tosylation converts the hydroxyl group into a better-leaving group (tosylate), enabling subsequent substitutions with nucleophiles like amines or azides. Halogenation with PCl₅ proceeds via a two-step mechanism involving intermediate oxonium ion formation.
Condensation Reactions
The alcohol participates in condensation with aldehydes or ketones under acidic or basic conditions.
In Williamson synthesis, deprotonation of the alcohol forms an alkoxide ion, which reacts with methyl iodide to form the ether. Condensation with aromatic aldehydes generates ethers or acetals, useful in spirocyclic compound synthesis .
Cycloaddition and Multicomponent Reactions
The compound acts as a dipolarophile or nucleophile in cycloadditions.
| Reaction | Reagents/Conditions | Product | Diastereoselectivity | Source |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylide, EtOH, 80°C | Spiro[pyrrolidine-thiazole] derivatives | exo preference |
Density functional theory (DFT) calculations reveal that the benzothiazole ring’s electron-deficient nature directs regioselectivity in cycloadditions, favoring exo transition states due to stabilizing non-covalent interactions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (2-Methylbenzo[d]thiazol-4-yl)methanol, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Structural Isomerism : The 6-hydroxymethyl isomer (CAS 811801-40-8) shares the same molecular formula as the target compound but differs in substituent positioning, leading to distinct electronic and steric effects. This impacts reactivity in cross-coupling reactions and binding affinity in biological systems .
Substituent Effects :
- Chloro substitution () introduces electronegativity, enhancing susceptibility to nucleophilic attack compared to methyl groups.
- Phenylethyl groups () increase molecular weight and lipophilicity (logP ~2.8), improving blood-brain barrier penetration .
Functional Group Diversity :
- The carboxylic acid in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () confers water solubility (~2.1 mg/mL at pH 7) but reduces membrane permeability relative to the hydroxymethyl analog.
- Aldehyde-containing derivatives () exhibit UV-Vis absorption maxima near 280 nm, making them suitable for fluorescence-based applications .
Biological Activity
(2-Methylbenzo[d]thiazol-4-yl)methanol, with the CAS number 103440-65-9, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C₉H₉NOS, with a molecular weight of 179.24 g/mol. The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier, indicating potential central nervous system activity. Its solubility in water is approximately 0.419 mg/ml .
| Property | Value |
|---|---|
| Molecular Weight | 179.24 g/mol |
| Solubility | 0.419 mg/ml |
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Inhibition | CYP1A2 (Yes) |
| Log P (octanol/water) | 2.17 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. Research indicates that modifications on the thiazole ring can significantly enhance anticancer activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased potency against various cancer cell lines .
Antimicrobial Effects
Thiazole derivatives have also been investigated for their antimicrobial activities. Studies show that certain thiazole compounds exhibit significant inhibitory effects against bacterial strains and fungi, suggesting that this compound may possess similar properties .
The biological activity of this compound is believed to involve interaction with specific biological targets through its functional groups. The compound's structure allows it to participate in hydrogen bonding and other molecular interactions that can disrupt cellular processes in target organisms or cells.
Case Studies and Research Findings
- Anticancer Activity : A study explored a series of thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally related to this compound showed significant activity against breast cancer cells, with IC₅₀ values in the low micromolar range .
- Antimicrobial Testing : In vitro tests demonstrated that thiazole derivatives had notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- SAR Analysis : Structure-activity relationship studies revealed that substituents on the thiazole ring influence biological activity significantly. Compounds with smaller substituents at the ortho position showed enhanced potency against malaria parasites compared to larger groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Methylbenzo[d]thiazol-4-yl)methanol?
- Answer : The synthesis typically involves a multi-step approach, starting with the condensation of 2-methylbenzo[d]thiazole derivatives with appropriate precursors. For example, a thiazole ring can be functionalized via nucleophilic substitution or cyclization reactions. A key intermediate, such as 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde (CAS 127406-11-5), may undergo reduction (e.g., using NaBH₄ or LiAlH₄) to yield the alcohol moiety . Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature and solvent polarity .
| Example Reaction Conditions |
|---|
| Starting Material: 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde |
| Reducing Agent: NaBH₄ in MeOH/THF |
| Yield: ~65–75% (after purification) |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with characteristic peaks for the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the methanol group (δ 4.5–5.0 ppm for -CH₂OH) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 203.26 for C₁₁H₁₃NOS) .
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹) .
Q. What biological activities have been reported for this compound derivatives?
- Answer : Derivatives exhibit antimicrobial and anticancer potential. For instance, thiazole-containing analogs inhibit enzymes like GLP-1 receptors or disrupt bacterial cell walls. Activity is often evaluated via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing derivatives?
- Answer : Contradictions in spectral data may arise from impurities, solvent effects, or tautomerism. Strategies include:
- Using deuterated solvents (e.g., DMSO-d₆) to stabilize signals .
- Performing 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- Computational validation (e.g., density functional theory (DFT) to predict chemical shifts) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer :
-
Catalyst Selection : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
-
Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability .
Yield Optimization Example Batch Reactor Yield: 40–50% Flow Reactor Yield: 65–75%
Q. How do structural modifications at the thiazole ring influence bioactivity?
- Answer : Substituents like halogens or methyl groups alter electronic and steric properties, impacting target binding. For example:
- 4-Trifluoromethylphenyl : Enhances lipophilicity and metabolic stability .
- Urea Linkages : Improve affinity for enzyme active sites (e.g., kinase inhibition) .
Q. What computational methods aid in predicting interactions with biological targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., GLP-1) .
- Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over time .
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on solubility and stability?
- Answer : Discrepancies often stem from solvent choice or measurement techniques. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
